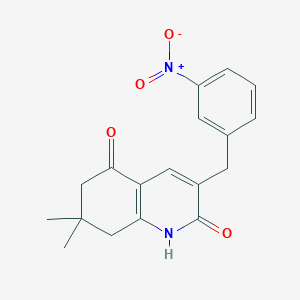![molecular formula C27H32ClIN4O2 B13964382 2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide CAS No. 63059-43-8](/img/structure/B13964382.png)
2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of benzimidazole and benzoxazole moieties, which are known for their significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide involves multiple steps. The process typically starts with the preparation of the benzimidazole and benzoxazole intermediates. These intermediates are then coupled through a series of condensation reactions.
Preparation of Benzimidazole Intermediate: The benzimidazole intermediate can be synthesized by reacting o-phenylenediamine with an appropriate aldehyde or ketone in the presence of an acid catalyst.
Preparation of Benzoxazole Intermediate: The benzoxazole intermediate is typically prepared by reacting o-aminophenol with a carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The final step involves the coupling of the benzimidazole and benzoxazole intermediates through a condensation reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production process while maintaining the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and morpholinoethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Materials Science: The compound is explored for its potential use in organic electronics and as a fluorescent probe due to its unique photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can bind to specific proteins, altering their activity and triggering cellular responses such as apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium chloride
- 2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium bromide
Uniqueness
The iodide variant of this compound is unique due to its specific halide ion, which can influence its solubility, reactivity, and biological activity. The presence of the iodide ion may enhance the compound’s ability to penetrate cellular membranes and interact with intracellular targets more effectively compared to its chloride and bromide counterparts.
Propiedades
Número CAS |
63059-43-8 |
|---|---|
Fórmula molecular |
C27H32ClIN4O2 |
Peso molecular |
606.9 g/mol |
Nombre IUPAC |
2-[3-[5-chloro-1-ethyl-3-(2-morpholin-4-ylethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-ethyl-1,3-benzoxazol-3-ium;iodide |
InChI |
InChI=1S/C27H32ClN4O2.HI/c1-3-30-22-13-12-21(28)20-24(22)32(15-14-29-16-18-33-19-17-29)26(30)10-7-11-27-31(4-2)23-8-5-6-9-25(23)34-27;/h5-13,20H,3-4,14-19H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
FDZJJIPJNDQFMS-UHFFFAOYSA-M |
SMILES canónico |
CCN1C2=C(C=C(C=C2)Cl)N(C1=CC=CC3=[N+](C4=CC=CC=C4O3)CC)CCN5CCOCC5.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13964347.png)









